Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione
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Overview
Description
Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione is a nitrogen-containing heterocyclic compound. It is part of a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that is of significant interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide produces the related N-ethyl carboxylate pyrrole. This intermediate can then react with hydrazine hydrate in ethanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely, thereby enhancing efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen atoms and the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce reduced forms with altered electronic properties .
Scientific Research Applications
Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand
Properties
IUPAC Name |
3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-5-2-1-4-7(12)8-3-6(11)9(4)5/h4H,1-3H2,(H,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOYQWYREBEBJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)NCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231164 |
Source
|
Record name | Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18217-32-8 |
Source
|
Record name | Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18217-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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